REACTION_CXSMILES
|
O=O.[C:3]([OH:6])(=[S:5])[CH3:4].C(O[CH:11]1[NH:14][C:13](=[O:15])[CH2:12]1)(=O)C.[H][H]>>[C:3]([S:5][CH:11]1[NH:14][C:13](=[O:15])[CH2:12]1)(=[O:6])[CH3:4]
|
Name
|
|
Quantity
|
27.5 mL
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1CC(N1)=O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under a nitrogen atmosphere for 0.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 0°-5° C
|
Type
|
WAIT
|
Details
|
at 0°-5° C. and for 2-2.5 hr
|
Duration
|
2.25 (± 0.25) h
|
Type
|
EXTRACTION
|
Details
|
at 23°-25° C. before being extracted with chloroform (4×25 ml.)
|
Type
|
WASH
|
Details
|
washed with water (10 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow syrup, 3.3 g
|
Type
|
CUSTOM
|
Details
|
prepared by Clauss in Liebigs Ann
|
Reaction Time |
0.5 h |
Name
|
4-Acetylthio-2-azetidinone
|
Type
|
|
Smiles
|
C(C)(=O)SC1CC(N1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |